Cas no 2171463-25-3 (5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid)
2171463-25-3 structure
Product Name:5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid
CAS-nummer:2171463-25-3
MF:C23H21N3O6
MW:435.429345846176
CID:6432467
PubChem ID:165805988
Update Time:2025-06-11
5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid
- EN300-1552848
- 5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid
- 2171463-25-3
-
- Inchi: 1S/C23H21N3O6/c1-13(21(27)24-10-19-20(22(28)29)25-12-32-19)26-23(30)31-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,12-13,18H,10-11H2,1H3,(H,24,27)(H,26,30)(H,28,29)
- InChI-sleutel: OGRRNYHUMSHRRO-UHFFFAOYSA-N
- LACHT: O(C(NC(C)C(NCC1=C(C(=O)O)N=CO1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 435.14303540g/mol
- Monoisotopische massa: 435.14303540g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 8
- Complexiteit: 681
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 131Ų
5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1552848-0.05g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-0.1g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-0.25g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-0.5g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-1.0g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-2.5g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-5.0g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-10.0g |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1552848-50mg |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 50mg |
$768.0 | 2023-09-25 | ||
| Enamine | EN300-1552848-100mg |
5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-oxazole-4-carboxylic acid |
2171463-25-3 | 100mg |
$804.0 | 2023-09-25 |
5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-oxazole-4-carboxylic acid Gerelateerde literatuur
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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